4-Aminopteroylaspartic acid
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Overview
Description
4-Aminopteroylaspartic acid is a synthetic compound known for its antiviral properties. It has been shown to inhibit the growth of psittacosis virus and meningopneumonitis virus in tissue cultures . This compound is also recognized for its role as a folic acid antagonist, which has implications in various medical treatments .
Preparation Methods
The synthesis of 4-Aminopteroylaspartic acid involves several steps:
Initial Reaction: Concentrated sulfuric acid, concentrated nitric acid, and benzyl cyanide are added to a reactor.
Conversion to 4-Nitrophenylacetic Acid: The 4-nitrophenylacetonitrile is then reacted with a sulfuric acid solution and glacial acetic acid.
Final Product: The 4-nitrophenylacetic acid is reacted with ethanol and skeletal nickel in a pressure reactor. After the reaction, the solution is cooled, and the solvent is removed by distillation.
Chemical Reactions Analysis
4-Aminopteroylaspartic acid undergoes various chemical reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, glacial acetic acid, ethanol, and skeletal nickel . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-Aminopteroylaspartic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminopteroylaspartic acid involves its role as a folic acid antagonist. It inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts the production of folic acid, which is essential for the growth and replication of certain cells and microorganisms .
Comparison with Similar Compounds
4-Aminopteroylaspartic acid can be compared to other folic acid antagonists, such as methotrexate and aminopterin. While all these compounds inhibit folic acid synthesis, this compound is unique in its specific antiviral properties and its ability to inhibit the growth of psittacosis virus and meningopneumonitis virus . Similar compounds include:
Methotrexate: Used primarily in cancer treatment and autoimmune diseases.
Aminopterin: Another folic acid antagonist with applications in cancer therapy.
Properties
Molecular Formula |
C18H18N8O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1 |
InChI Key |
ODLOSKQDGGOAJH-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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